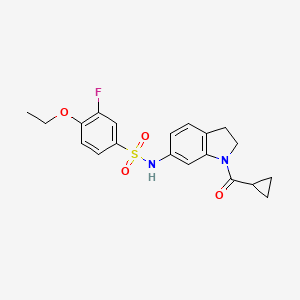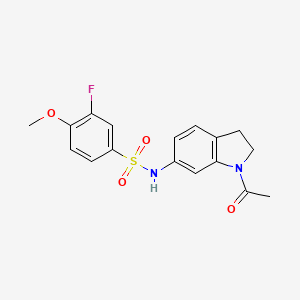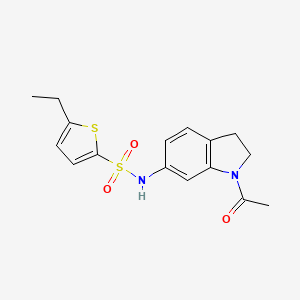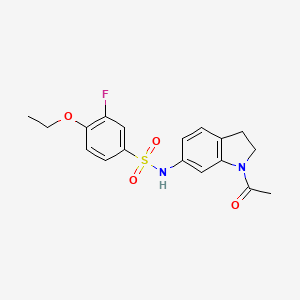![molecular formula C11H15NOS B6536716 N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide CAS No. 1060175-91-8](/img/structure/B6536716.png)
N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide” is a compound that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .科学研究应用
Thiophene-3-carboxamide has a wide range of applications in scientific research. It is used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a precursor for the synthesis of other organic compounds. It is also used as a drug in pharmaceuticals. It has been used in the synthesis of new molecules with potential applications in drug discovery, as well as in the development of new materials for use in the semiconductor industry. It has also been used in the synthesis of catalysts for the production of polymers and resins.
作用机制
The mechanism of action of N-[(thiophen-3-yl)methyl]cyclopentanecarboxamidecarboxamide is not well understood. However, it is known that it acts as a ligand in coordination chemistry, and it can bind to metal ions such as iron and copper. It is also known to act as a catalyst in organic synthesis, and it can be used to promote the formation of new molecules. It is also thought to act as a precursor for the synthesis of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(thiophen-3-yl)methyl]cyclopentanecarboxamidecarboxamide are not well understood. It has been used as a drug in pharmaceuticals, but its effects on the human body are not well known. It has been shown to have some antioxidant activity, and it has been used in the synthesis of new molecules with potential applications in drug discovery.
实验室实验的优点和局限性
The advantages of using N-[(thiophen-3-yl)methyl]cyclopentanecarboxamidecarboxamide in laboratory experiments are that it is relatively inexpensive and easy to obtain, and it is a versatile building block for the synthesis of other organic compounds. It is also stable under a variety of conditions, and it is relatively non-toxic. The main limitation is that it is not very soluble in water, and it is not very stable in acidic or basic solutions.
未来方向
The future directions for the use of N-[(thiophen-3-yl)methyl]cyclopentanecarboxamidecarboxamide in scientific research are numerous. It could be used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a precursor for the synthesis of other organic compounds. It could also be used in the development of new materials for use in the semiconductor industry, and it could be used in the synthesis of catalysts for the production of polymers and resins. Additionally, it could be used in the synthesis of new molecules with potential applications in drug discovery.
合成方法
Thiophene-3-carboxamide can be synthesized by a variety of methods, including the reaction of thiophene with an acyl chloride, such as acetyl chloride, or by the reaction of thiophene with a carboxylic acid in the presence of an acid catalyst. The reaction of thiophene with an acyl chloride is the most commonly used method for the synthesis of N-[(thiophen-3-yl)methyl]cyclopentanecarboxamidecarboxamide. In this method, the acyl chloride is added to a solution of thiophene in an inert solvent, such as dichloromethane, and the reaction is heated to reflux. The reaction is allowed to proceed until all of the acyl chloride has been consumed, and the product is isolated by filtration.
属性
IUPAC Name |
N-(thiophen-3-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-11(10-3-1-2-4-10)12-7-9-5-6-14-8-9/h5-6,8,10H,1-4,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDUTYMTNVGXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)
![2-(4-chlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536670.png)
![4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536677.png)
![methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate](/img/structure/B6536689.png)
![2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536692.png)
![N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B6536693.png)
![5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536702.png)
![3-(2-chlorophenyl)-5-methyl-N-[(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6536709.png)
![3-phenyl-N-[(thiophen-3-yl)methyl]propanamide](/img/structure/B6536728.png)
